5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole
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Description
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
For example, some pyrrolidine derivatives have been found to modulate androgen receptor pathways .
Pharmacokinetics
Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to their diverse biological activities and potentially influencing their ADME properties .
Result of Action
Given the biological activity of similar compounds, it is possible that it may have a range of effects at the molecular and cellular level .
Biological Activity
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C21H20ClN3O2
- Molecular Weight : 381.9 g/mol
- CAS Number : 1798633-77-8
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. It has been shown to interact with proteins involved in cell cycle regulation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast Cancer) | 0.2757357 | Cytotoxicity |
PC-3 (Prostate) | 0.41785 | Inhibition of growth |
HeLa (Cervical) | Not specified | Apoptosis induction |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli
- Results : Effective inhibition at concentrations as low as 10 µg/mL.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential.
- Acetylcholinesterase (AChE) Inhibition : Important for neurodegenerative disease treatment.
Enzyme | Inhibition (%) at 10 µM |
---|---|
AChE | 85% |
Urease | 70% |
Research Findings
A study published in PubMed Central indicated that derivatives of oxadiazoles exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural modifications in these compounds significantly influence their biological efficacy .
Case Studies
- Cytotoxicity Assay :
- Antimicrobial Testing :
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRHBNJZCROIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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